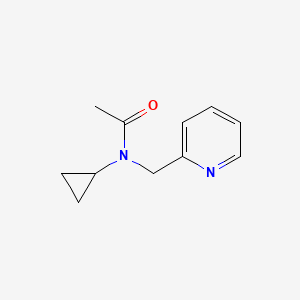
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide, also known as MTCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MTCCA is a white crystalline powder with a molecular formula of C15H21NO2S and a molecular weight of 279.4 g/mol.
Aplicaciones Científicas De Investigación
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary areas of focus has been its use as a ligand for metal ions in catalysis. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been shown to exhibit excellent chiral recognition properties, making it useful for enantioselective catalysis.
Another area of research where N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has shown potential is in the development of new drug molecules. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been used as a building block for the synthesis of various drug molecules, including anti-cancer agents and anti-inflammatory drugs.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and facilitating catalytic reactions. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has also been shown to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have demonstrated that N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide can inhibit the growth of cancer cells and reduce inflammation. N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has also been shown to have a positive effect on bone regeneration, making it a potential candidate for the development of new bone tissue engineering materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is its high purity and low toxicity, which makes it a suitable candidate for use in lab experiments. However, N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is relatively expensive and difficult to synthesize, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide. One area of focus could be the development of new drug molecules using N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide as a building block. Another area of research could be the development of new catalysts for enantioselective catalysis using N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide as a ligand. Additionally, further studies could be conducted to explore the potential applications of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is a promising chemical compound that has potential applications in various areas of scientific research. Its unique properties make it a suitable candidate for use in catalysis, drug development, and tissue engineering. Further research is needed to fully understand the mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide and to explore its potential applications in these areas.
Métodos De Síntesis
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of cyclohexanone with thiophen-3-ylmethanol, followed by N-methylation using dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide.
Propiedades
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(9-11-7-8-16-10-11)13(15)12-5-3-2-4-6-12/h7-8,10,12H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIMBDSIZFOHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7501386.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)


![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)


